molecular formula C16H10FNO B6337658 (3-Fluorophenyl)(quinolin-3-yl)methanone CAS No. 1178138-96-9

(3-Fluorophenyl)(quinolin-3-yl)methanone

Cat. No.: B6337658
CAS No.: 1178138-96-9
M. Wt: 251.25 g/mol
InChI Key: AZQHACLDMUVDTR-UHFFFAOYSA-N
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Description

(3-Fluorophenyl)(quinolin-3-yl)methanone is an organic compound that features a quinoline ring and a fluorophenyl group

Mechanism of Action

Target of Action

3-(3-Fluorobenzoyl)quinoline, also known as 4-(3-Fluorobenzoyl)quinoline or (3-Fluorophenyl)(quinolin-3-yl)methanone, is a quinoline derivative. Quinolines are known to interact with bacterial enzymes such as DNA gyrase and DNA topoisomerase IV . These enzymes are essential for bacterial DNA replication, making them primary targets for quinoline-based compounds .

Mode of Action

Quinolines, including 3-(3-Fluorobenzoyl)quinoline, exert their action by stabilizing a covalent enzyme-DNA complex in which the DNA is cleaved in both strands . This interaction inhibits the supercoiling process essential for bacterial DNA replication, leading to cell death . This mode of action is effective in killing bacteria and is the basis for the broad-spectrum antimicrobial activity of quinoline-based compounds .

Biochemical Pathways

It’s known that quinolines can affect various biochemical pathways due to their interaction with dna gyrase and topoisomerase iv . By inhibiting these enzymes, quinolines disrupt DNA replication, transcription, and repair, affecting multiple downstream biochemical pathways .

Pharmacokinetics

Quinolones, in general, are known for their excellent absorption and distribution properties . They are well-absorbed orally, widely distributed in body tissues, metabolized in the liver, and excreted via the kidneys . The presence of a fluorine atom in the quinoline structure often enhances the bioavailability and stability of the compound .

Result of Action

The primary result of the action of 3-(3-Fluorobenzoyl)quinoline is the inhibition of bacterial growth and replication, leading to bacterial cell death . This is achieved through the disruption of DNA replication, transcription, and repair processes in the bacterial cell .

Action Environment

The efficacy and stability of 3-(3-Fluorobenzoyl)quinoline, like other quinolones, can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, potentially impacting its absorption and distribution . Additionally, the presence of divalent cations like magnesium and calcium can interfere with the binding of quinolones to their target enzymes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Fluorophenyl)(quinolin-3-yl)methanone can be achieved through several methods. One common approach involves the aza-Michael addition and intramolecular annulation of enaminones with anthranils. This transition metal-free protocol utilizes methanesulfonic acid and sodium iodide as key reagents . The reaction conditions typically involve heating the reaction mixture to facilitate the formation of the quinoline ring.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring scalability of the synthetic route.

Chemical Reactions Analysis

Types of Reactions

(3-Fluorophenyl)(quinolin-3-yl)methanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form quinoline derivatives.

    Reduction: Reduction reactions can modify the quinoline ring or the fluorophenyl group.

    Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions include various quinoline derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

Chemistry

In chemistry, (3-Fluorophenyl)(quinolin-3-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology and Medicine

In the field of biology and medicine, this compound has potential applications as a pharmacophore. Its quinoline moiety is known for its biological activity, making it a candidate for drug development. Researchers are investigating its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

Industry

In industry, this compound can be used in the development of materials with specific properties. Its incorporation into polymers and other materials can enhance their performance in various applications.

Comparison with Similar Compounds

Similar Compounds

  • (4-Fluorophenyl)(quinolin-3-yl)methanone
  • (3-Chlorophenyl)(quinolin-3-yl)methanone
  • (3-Methoxyphenyl)(quinolin-3-yl)methanone

Uniqueness

(3-Fluorophenyl)(quinolin-3-yl)methanone is unique due to the presence of the fluorine atom in the phenyl ring. This fluorine atom can significantly influence the compound’s reactivity, stability, and biological activity compared to its analogs with different substituents.

Properties

IUPAC Name

(3-fluorophenyl)-quinolin-3-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10FNO/c17-14-6-3-5-12(9-14)16(19)13-8-11-4-1-2-7-15(11)18-10-13/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZQHACLDMUVDTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=N2)C(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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